molecular formula C26H26N2O6 B1678509 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid CAS No. 313701-92-7

5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid

Cat. No.: B1678509
CAS No.: 313701-92-7
M. Wt: 231.25 g/mol
InChI Key: RPNDNUTUEQJRBE-UHFFFAOYSA-N
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Description

5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid is an organic compound that features a pyrrole ring substituted with two methyl groups and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid typically involves the reaction of 2,5-dimethylpyrrole with a suitable benzoic acid derivative. One common method is the condensation reaction between 2,5-dimethylpyrrole and 2-hydroxybenzoic acid under acidic or basic conditions. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to various biological effects. For example, it may bind to active sites of enzymes, blocking their activity and resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: This compound shares the 2,5-dimethylpyrrole moiety but differs in its benzoic acid derivative.

    4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide: Another similar compound with a hydrazide functional group instead of a hydroxy group.

Uniqueness

5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid is unique due to its specific combination of the pyrrole ring and hydroxybenzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-12(15)11(7-10)13(16)17/h3-7,15H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDOGIZEEBHJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354603
Record name 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313701-92-7
Record name 313701-92-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731232
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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